1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-
Descripción
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. Its structure features a nitrile group at position 3 and a methyl substituent at position 5. The [3,2-c] ring junction denotes the connectivity between the pyrrole and pyridine rings, distinguishing it from other isomers like [2,3-b] or [3,2-b].
Propiedades
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-3-11-5-8-7(2-10)4-12-9(6)8/h3-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKGQMGTFSPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221603 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-70-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260383-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Palladium-Mediated Coupling and Cyclization
Synthetic Route Overview
This method employs palladium catalysis to construct the pyrrolopyridine core, followed by cyclization to introduce the carbonitrile and methyl groups. A representative pathway involves:
- Sonogashira Coupling : Reaction of 4-amino-2-bromo-5-iodopyridine with a terminal alkyne (e.g., propiolonitrile) under palladium catalysis to form a key intermediate.
- Cyclization : Intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide in NMP) to yield the fused pyrrolopyridine skeleton.
Experimental Procedure
- Starting Material : 4-Amino-2-bromo-5-iodopyridine (1.0 equiv).
- Coupling Reagents : Propiolonitrile (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (3.0 equiv) in THF at 60°C for 12 hours.
- Cyclization Conditions : Potassium tert-butoxide (2.2 equiv) in NMP at 60°C for 2 hours.
Yield and Characterization
Microwave-Assisted Suzuki-Miyaura Coupling
Methodology
This approach leverages microwave irradiation to accelerate cross-coupling reactions, enhancing efficiency and yield. The synthesis involves:
- Borylation : Preparation of a boronic ester intermediate from 6-bromo-1H-pyrrolo[3,2-c]pyridine.
- Suzuki Coupling : Reaction with 3,4,5-trimethoxyphenylboronic acid under microwave conditions.
Optimization Insights
- Key Reagents : 6-Bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in 1,4-dioxane/H₂O.
- Microwave Conditions : 125°C for 26 minutes, achieving near-complete conversion.
Performance Metrics
Cyclization of Cyanoacetate Derivatives
Reaction Mechanism
This method constructs the pyrrolopyridine ring via thermal cyclization of ethyl 2-cyano-2-(3-aminopyridin-2-yl)acetate, followed by hydrolysis and decarboxylation.
Stepwise Protocol
- Cyclization : Reflux in xylene for 16 hours to form the pyrrolo[3,2-b]pyridine core.
- Hydrolysis : Treatment with 3% NaOH and CO₂ bubbling to yield the carbonitrile.
Data Summary
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Palladium-Mediated | 75–80% | 14 hours | High regioselectivity, scalable | Requires inert atmosphere |
| Microwave-Assisted | 85–91% | 30 minutes | Rapid, energy-efficient | Specialized equipment needed |
| Cyanoacetate Cyclization | 46% | 16 hours | Simple purification | Moderate yield, high-temperature reflux |
Purification and Characterization Techniques
Chromatography
Análisis De Reacciones Químicas
El 7-Metil-1H-pirrolo[3,2-c]piridina-3-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes para producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit various biological activities, particularly in cancer therapy and enzyme inhibition. The following are key areas where 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- has shown promise:
Anticancer Applications
1H-Pyrrolo[3,2-c]pyridine derivatives have been studied for their ability to inhibit cell division and induce apoptosis in cancer cells. For instance:
- Colchicine-Binding Site Inhibitors : A series of derivatives were synthesized to target the colchicine-binding site on tubulin. One compound exhibited IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, MCF-7) and disrupted tubulin dynamics effectively .
- Monopolar Spindle 1 Kinase Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of monopolar spindle 1 kinase, crucial for cell cycle regulation. These inhibitors demonstrated favorable pharmacokinetic profiles in vivo, suggesting their potential as therapeutic agents in cancer treatment .
Antiviral Activity
Research has also explored the antiviral properties of pyrrolo[3,2-c]pyridine derivatives against HIV-1. A study synthesized several compounds that exhibited moderate activity in inhibiting HIV replication, with some derivatives showing an effective concentration (EC50) below 10 µM .
Enzyme Inhibition
Pyrrolo[3,2-c]pyridine compounds have been evaluated for their ability to inhibit various enzymes linked to metabolic diseases:
- Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis : Certain derivatives have shown strong activity against nicotinamide adenine dinucleotide biosynthesis pathways, making them candidates for treating metabolic disorders .
Case Study 1: Anticancer Efficacy
A study conducted by researchers synthesized a series of derivatives based on the pyrrolo[3,2-c]pyridine scaffold and evaluated their antitumor activity against several cancer cell lines. The most potent derivative showed significant cytotoxicity with minimal toxicity to healthy cells, indicating a promising therapeutic index for further development .
Case Study 2: HIV Replication Inhibition
Another study focused on the anti-HIV activity of synthesized derivatives. The most active compound demonstrated an EC50 value of 1.65 µM against HIV-1 replication in vitro, suggesting its potential as a lead compound for further antiviral drug development .
Mecanismo De Acción
El mecanismo de acción del 7-Metil-1H-pirrolo[3,2-c]piridina-3-carbonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, actúa como un inhibidor del sitio de unión a la colchicina, interrumpiendo la polimerización de tubulina y, por lo tanto, inhibiendo la división celular . Este mecanismo es particularmente relevante en su actividad anticancerígena, donde causa el arresto del ciclo celular y la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Variations
The methyl and nitrile substituents on the pyrrolopyridine scaffold differentiate 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile from related compounds. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The 7-methyl group increases hydrophobicity compared to unsubstituted or polar derivatives (e.g., 3-carboxylic acid in ).
- Acidity/Basicity : The nitrile group (weakly electron-withdrawing) reduces basicity compared to amine-containing analogs (e.g., 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, CAS 1190320-15-0) .
Actividad Biológica
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- (CAS: 1260383-70-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl- is , with a molecular weight of approximately 157.18 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1H-Pyrrolo[3,2-c]pyridine derivatives. A notable research effort synthesized various derivatives aimed at inhibiting the colchicine-binding site on tubulin. Among these derivatives, certain compounds exhibited potent antitumor activities against several cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- SGC-7901 (gastric cancer)
For instance, one compound from this series demonstrated IC50 values ranging from 0.12 to 0.21 μM , indicating significant potency in inhibiting cell proliferation. Tubulin polymerization assays showed that this compound effectively disrupted microtubule dynamics at low concentrations, further supporting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[3,2-c]pyridine derivatives has been linked to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of -OH groups | Enhanced antiproliferative activity |
| Substituents on the pyridine ring | Modulation of IC50 values |
Research indicates that compounds with hydroxyl (-OH) groups tend to exhibit improved antiproliferative activity against various cancer cell lines due to their ability to form hydrogen bonds and interact favorably with biological targets .
The mechanism by which 1H-Pyrrolo[3,2-c]pyridine derivatives exert their biological effects primarily involves their interaction with tubulin. By binding to the colchicine site on tubulin, these compounds inhibit microtubule formation and disrupt mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of a series of pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents used in clinical settings.
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models further validated the in vitro findings. Administration of selected derivatives resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential for these compounds in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
